Product packaging for LY-411575 isomer 2(Cat. No.:)

LY-411575 isomer 2

Cat. No.: B1574265
M. Wt: 479.48
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-Secretase Enzyme Complex Targeting

The primary molecular target of LY-411575 is the γ-secretase complex, an intramembrane protease with a critical role in the cleavage of various type I transmembrane proteins. apexbt.comnih.gov This enzyme complex is composed of four core protein subunits: presenilin (PSEN1 or PSEN2), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). nih.gov The catalytic activity of γ-secretase resides within the presenilin subunit. nih.govresearchgate.net

LY-411575 is a highly potent inhibitor of the γ-secretase enzyme. medchemexpress.cnmedchemexpress.com Detailed kinetic studies have demonstrated its efficacy in both isolated membrane preparations and cell-based assays.

In a membrane-based assay using membranes from HEK293 cells expressing amyloid precursor protein (APP), LY-411575 exhibited an IC₅₀ value of 0.078 nM . apexbt.commedchemexpress.cnmedchemexpress.com

In a cell-based assay with intact HEK293 cells expressing APP, the IC₅₀ value was determined to be 0.082 nM . apexbt.commedchemexpress.cnmedchemexpress.com

These low nanomolar IC₅₀ values underscore the high affinity and potent inhibitory action of LY-411575 on the γ-secretase complex.

Table 1: Inhibitory Potency of LY-411575

Assay Type Target IC₅₀ (nM) Reference
Membrane-based γ-secretase 0.078 apexbt.commedchemexpress.cnmedchemexpress.com
Cell-based γ-secretase 0.082 apexbt.commedchemexpress.cnmedchemexpress.com

A key function of γ-secretase is the processing of the amyloid precursor protein (APP), a process central to the amyloid hypothesis of Alzheimer's disease. researchgate.net The sequential cleavage of APP by β-secretase and then γ-secretase leads to the production of amyloid-beta (Aβ) peptides. researchgate.netopenaccessjournals.com LY-411575, by inhibiting γ-secretase, effectively modulates the processing of APP.

Specifically, the inhibition of γ-secretase by LY-411575 prevents the final cleavage of the C-terminal fragment of APP (APP-CTF or C99), thereby reducing the generation of Aβ peptides, including the pathogenic Aβ42 variant. apexbt.comnih.gov Studies have shown that administration of LY-411575 leads to a significant decrease in the levels of Aβ40 and Aβ42 in both plasma and the brain. apexbt.comalzforum.org

The γ-secretase complex can exist in different forms, depending on which presenilin (PSEN1 or PSEN2) and APH1 (APH1A or APH1B) subunits are incorporated. nih.gov This results in four distinct γ-secretase complexes. Research into the selectivity of various γ-secretase inhibitors has revealed that some compounds exhibit preferential inhibition of certain complexes.

However, LY-411575 is classified as a "broad-spectrum" inhibitor. nih.gov This means it demonstrates potent, low nanomolar inhibition of all four γ-secretase complexes with less than 10-fold selectivity towards any specific one. nih.gov This non-selective inhibition profile has implications for its broader biological effects, as it impacts the processing of all γ-secretase substrates, not just APP. nih.gov

Notch Signaling Pathway Modulation

The Notch signaling pathway is a highly conserved cell signaling system that plays a crucial role in cell fate determination, proliferation, differentiation, and apoptosis. dovepress.comcellgs.com A critical step in the activation of this pathway is the cleavage of the Notch receptor by γ-secretase.

Following ligand binding and initial cleavage by other enzymes, the Notch receptor undergoes a final intramembrane cleavage at the S3 site, which is mediated by the γ-secretase complex. medchemexpress.cnmedchemexpress.com This S3 cleavage releases the Notch intracellular domain (NICD). medchemexpress.cnmedchemexpress.com

LY-411575 is a potent inhibitor of this S3 cleavage. medchemexpress.cnmedchemexpress.com In a cell-based assay using HEK293 cells expressing a truncated form of the Notch receptor (NΔE), LY-411575 inhibited the production of NICD with an IC₅₀ of 0.39 nM . medchemexpress.cnmedchemexpress.comselleckchem.com This demonstrates that LY-411575 is only about five-fold less potent at inhibiting Notch cleavage compared to its inhibition of APP processing. medchemexpress.cnmedchemexpress.com The inhibition of NICD release is a direct consequence of the broad-spectrum inhibition of the γ-secretase complex by LY-411575. selleckchem.comepo.org

The release of NICD is the pivotal event in the canonical Notch signaling pathway. Once released, NICD translocates to the nucleus, where it forms a complex with the CSL (CBF1/Su(H)/Lag-1) family of DNA-binding proteins and other co-activators to regulate the transcription of target genes. nih.gov These target genes are involved in a wide array of cellular processes.

By blocking the release of NICD, LY-411575 effectively downregulates the entire downstream transcriptional program of the Notch signaling pathway. nih.gov For example, studies have shown that treatment with LY-411575 can suppress the expression of Notch target genes such as HES-1. nih.gov This disruption of Notch-mediated transcription is the underlying cause of many of the observed biological effects of LY-411575, including alterations in lymphopoiesis and intestinal cell differentiation. nih.gov

Table 2: Compound Names Mentioned

Compound Name
LY-411575
LY-411575 isomer 2
LY-D
DAPT
Semagacestat
RO-4929097
L-685,458
TSAI-1
Begacestat
BMS-299897
MRK-560
Compound E
LY-450,139
PF-03084014
MK-0752
BMS-906024
LY-3039478
NMK-T-057
Itanapraced

Properties

Molecular Formula

C26H23F2N3O4

Molecular Weight

479.48

SMILES

C[C@](/N=C(O)/[C@](O)([H])C1=CC(F)=CC(F)=C1)([H])/C(O)=N/[C@@](C2=O)([H])C3=CC=CC=C3C4=CC=CC=C4N2C

Synonyms

(R,Z)-2-((Z)-((S)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid

Origin of Product

United States

Mechanism of Action and Molecular Interactions of Ly 411575 Isomer 2

Notch Signaling Pathway Modulation

Differential Effects on Notch Isoforms

LY-411575, and by extension its isomers, functions as a potent inhibitor of γ-secretase, a multi-subunit protease complex. medchemexpress.comselleckchem.com A primary function of γ-secretase is the cleavage of the Notch receptor. This cleavage is a critical step in Notch signaling, as it releases the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene transcription. nih.gov

Inhibition of γ-secretase by compounds like LY-411575 blocks this cleavage event, thereby inhibiting Notch signaling. selleckchem.com The mammalian genome encodes four different Notch receptors (Notch1-4). frontiersin.org While LY-411575 is a pan-Notch inhibitor, meaning it affects all Notch isoforms, the specific inhibitory profile and potency against each isoform can vary. researchgate.net Clinical γ-secretase inhibitors often exhibit unique profiles of Notch inhibition. researchgate.net For instance, the inhibition of Notch cleavage has been demonstrated with an IC50 of 0.39 nM in HEK293 cells expressing a modified Notch receptor (NΔE). selleckchem.com This inhibitory action prevents the release of the NICD and subsequent activation of Notch target genes. researchgate.net

Global gene expression profiling of human bone marrow skeletal (mesenchymal) stem cells (hBMSCs) treated with LY-411575 revealed significant changes in the Notch signaling pathway, confirming its role as a potent inhibitor. nih.gov

Influence on Other Intracellular Signaling Pathways

The influence of LY-411575 extends beyond the Notch pathway, demonstrating crosstalk with several other key intracellular signaling cascades.

Crosstalk with Wnt Signaling

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. mdpi.comnih.gov Research has indicated a functional link between Notch and Wnt signaling. nih.gov In some contexts, the Wnt/β-catenin pathway can regulate the expression of components within the Notch pathway. nih.gov For example, studies have shown that Notch-2 is a target of β-catenin-dependent Wnt signaling. nih.gov

In the context of bone formation, the inhibition of Notch1 signaling by LY-411575 was shown to work in concert with substances that upregulate Wnt/β-catenin signaling, suggesting a coordinated interplay between these two pathways. patsnap.com

Modulation of TGFβ Pathway Components

Gene expression analysis of cells treated with LY-411575 has shown significant alterations in the Transforming Growth Factor-beta (TGFβ) signaling pathway. nih.gov This suggests that the effects of LY-411575 are not solely confined to Notch inhibition but also involve the modulation of TGFβ-related cellular processes. nih.gov The TGFβ1 regulatory network was identified as one of the affected signaling networks following treatment with LY-411575. nih.gov

Effects on MAPK (ERK, p38) and Akt Signaling

LY-411575 treatment has been observed to impact the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the ERK and p38 pathways, as well as the Akt signaling pathway. nih.govnih.gov

Global gene expression profiling of hBMSCs treated with LY-411575 showed changes in signaling networks, including the ERK regulatory network. nih.gov Crosstalk between the ERK and p38 MAPK pathways is a known phenomenon in cellular signaling. rsc.orgnih.gov Furthermore, signaling via the IL-6 receptor can activate the Jak/STAT3, Ras/ERK1/2, and PI3 kinase/Akt/PKB pathways. nih.gov The PI3K/Akt pathway is also known to interact with the ERK1/2-MAPK signaling cascade. nih.gov

Impact on Focal Adhesion and IL6 Pathways

Treatment with LY-411575 has been shown to affect multiple signaling pathways, including those related to focal adhesion and Interleukin-6 (IL-6). nih.gov Gene expression analysis revealed changes in the focal adhesion pathway in LY-411575-treated cells. nih.gov The IL-6 pathway, which can signal through the Jak/STAT3, ERK1/2, and PI3-K/Akt pathways, is also influenced. nih.gov The IL-6/STAT3 pathway itself plays a role in regulating adhesion molecules and the cytoskeleton. nih.gov

Table 1: Summary of Signaling Pathways Influenced by LY-411575

PathwayObserved Effect
Notch Signaling Potent inhibition of Notch cleavage and downstream signaling. medchemexpress.comselleckchem.comnih.gov
Wnt Signaling Crosstalk observed, with potential for synergistic effects. nih.govpatsnap.com
TGFβ Signaling Modulation of TGFβ1 regulatory networks. nih.gov
MAPK/Akt Signaling Changes in ERK regulatory networks. nih.gov
Focal Adhesion Alterations in the focal adhesion pathway. nih.gov
IL-6 Signaling Influence on the IL-6 pathway and its downstream effectors. nih.govnih.gov

Preclinical Investigations of Ly 411575 Isomer 2 in Disease Models

Neurobiological Research Applications

In the realm of neurobiology, LY-411575 has been primarily investigated for its effects on processes related to neurodegenerative diseases, particularly Alzheimer's disease.

Amyloid-Beta Production Reduction in Preclinical Models

A significant focus of preclinical studies has been the ability of LY-411575 to reduce the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. As a potent γ-secretase inhibitor, LY-411575 blocks the final cleavage of the amyloid precursor protein (APP), thereby preventing the generation of Aβ peptides, including the pathogenic Aβ40 and Aβ42 fragments. oup.com

In various preclinical models, including transgenic mice engineered to overexpress human APP, administration of LY-411575 has demonstrated a significant reduction in Aβ levels in the brain, plasma, and cerebrospinal fluid. oup.comoup.com Studies have shown that both acute and chronic treatment with LY-411575 can effectively lower Aβ production. cellgs.comaacrjournals.orgnih.gov For instance, in Tg2576 mice, a model for cerebral amyloid angiopathy, LY-411575 treatment markedly reduced the rate of disease progression. oup.comoup.com While effective at preventing new plaque formation, research indicates it has little impact on existing neuritic plaques. oup.com The compound's efficacy in limiting Aβ production is further supported by the observed elevation of APP C-terminal fragments (CTFs), the substrate of γ-secretase. researchgate.net

Impact of LY-411575 on Amyloid-Beta in Preclinical Models

Preclinical ModelKey FindingReference
Tg2576 MiceMarkedly reduced the rate of cerebral amyloid angiopathy progression. oup.comoup.com
APP/PS1 MiceReduced soluble Aβ production, leading to significantly reduced gamma-oscillation power in the olfactory bulb. researchgate.net
Young (Plaque-Free) Tg2576 MiceDemonstrated pharmacodynamic effects in the brain, cerebrospinal fluid, and plasma. nih.gov
C57BL/6 and TgCRND8 APP Transgenic MiceInhibited Aβ production with chronic administration. nih.gov

Impact on Neuronal Differentiation and Development (e.g., Mouse Embryonic Stem Cells)

Beyond its effects on Aβ, LY-411575 has been shown to influence neuronal differentiation, largely through its inhibition of the Notch signaling pathway. cellgs.comnih.gov Notch signaling is a critical regulator of cell fate decisions, including proliferation and differentiation in various tissues. cellgs.com

In the context of neurogenesis, studies using mouse embryonic stem cells (ESCs) have revealed that LY-411575 can promote neural differentiation. cellgs.comnih.gov By inhibiting γ-secretase, LY-411575 blocks the cleavage and activation of Notch receptors. nih.gov This inhibition of the Notch pathway in mouse ESCs cultured in a monolayer leads to massive neuronal differentiation. nih.gov This process mimics aspects of embryonic neurogenesis, where neural progenitors organize into rosette-like structures. nih.gov

Modulation of Presenilin Activity in Research Contexts

The mechanism of action of LY-411575 is intrinsically linked to its modulation of presenilin, the catalytic subunit of the γ-secretase complex. researchgate.netbiorxiv.org Molecular dynamics studies have shown that LY-411575, along with other γ-secretase inhibitors, binds to the most mobile parts of the presenilin structure within the active site tunnel. researchgate.netbiorxiv.orgkuleuven.beresearchgate.net

Interestingly, many γ-secretase inhibitors, including LY-411575, exhibit a biphasic dose-response, where they can activate γ-secretase at low concentrations and inhibit it at higher concentrations. researchgate.netbiorxiv.orgkuleuven.be This complex behavior is thought to result from the concurrent binding of multiple drug molecules to the enzyme. researchgate.netbiorxiv.orgresearchgate.net The binding of LY-411575 can modulate the production of different Aβ catalytic intermediates by penetrating the active site tunnel to varying depths. kuleuven.beresearchgate.net

Oncology Research Applications

The role of the Notch signaling pathway in cancer has led to the investigation of LY-411575 as a potential anti-cancer agent. ijbs.com Notch signaling is involved in regulating cell proliferation, differentiation, and apoptosis, all of which are dysregulated in cancer. nih.gov

Inhibition of Cancer Cell Proliferation and Viability

Preclinical studies have demonstrated that LY-411575 can inhibit the proliferation and reduce the viability of various cancer cells. clinisciences.com This effect is primarily attributed to the inhibition of Notch signaling, which is often overactive in many cancers. nih.gov

For example, in estrogen receptor-negative (ER-) breast cancer cells, which are dependent on Notch-survivin signaling, γ-secretase inhibitors have been shown to suppress survivin levels and abolish colony formation in soft agar. aacrjournals.org In T-cell acute lymphoblastic leukemia (T-ALL) cell lines with activating NOTCH1 mutations, γ-secretase inhibitors induce a G0/G1 cell cycle arrest, thereby inhibiting proliferation. haematologica.org Furthermore, LY-411575 has been shown to down-regulate c-Fos, a protein involved in cell proliferation, in KSHV-infected neuroblastoma cells. eurekaselect.com

Effects of LY-411575 on Cancer Cell Proliferation

Cancer TypeCell Line(s)Key FindingReference
Estrogen Receptor-Negative Breast CancerMDA-MB-231, HBL100, Sum149Suppressed survivin levels and abolished colony formation. aacrjournals.org
T-Cell Acute Lymphoblastic Leukemia (T-ALL)RPMI-8402 and other GSI-sensitive linesInduced a G0/G1 cell cycle arrest, inhibiting proliferation. haematologica.org
KSHV-Infected NeuroblastomaSK-RGDown-regulated c-Fos levels, leading to a reduction in cell viability and proliferation. eurekaselect.com

Induction of Apoptosis in Cancer Cell Lines

In addition to inhibiting proliferation, LY-411575 has been found to induce apoptosis, or programmed cell death, in several cancer cell lines. ijbs.com This is a crucial mechanism for an anti-cancer agent.

In Kaposi's sarcoma cells, LY-411575 has been shown to induce apoptosis. nih.govijbs.com Similarly, in ER- breast cancer cells, targeting Notch signaling with a γ-secretase inhibitor led to the induction of apoptosis. aacrjournals.org Treatment of HER2+ breast cancer cells with LY-411575 also resulted in increased apoptosis. nih.gov In T-ALL cell lines, prolonged treatment with a γ-secretase inhibitor was required to induce significant apoptosis. haematologica.org However, in other cell lines like U937 and Jurkat, LY-411575 did not alter the percentage of apoptotic cells. mdpi.com

Effects on Cancer Stem Cell Biology

LY-411575, a potent γ-secretase inhibitor, has demonstrated significant effects on cancer stem cell (CSC) biology in preclinical studies. mdpi.com The dysregulation of the Notch signaling pathway is a common feature in a variety of human cancers, and its activity is crucial for the self-renewal of cancer stem-like cells. mdpi.comembopress.org γ-secretase inhibitors (GSIs) like LY-411575 block Notch activation by inhibiting the cleavage of Notch receptors, which prevents the release of the active intracellular domain. mdpi.comembopress.org This mechanism has made GSIs a promising area of research for targeting CSCs.

In breast cancer models, treatment with GSIs, including those similar to LY-411575, has been shown to decrease the cancer stem cell population. Specifically, treatment has led to a reduction in the proportion of cells with ALDH+ and CD44+/CD24- phenotypes, which are characteristic of breast CSCs. mdpi.com Furthermore, this treatment downregulated the expression of key Notch target genes such as Hes1, Hey1, Hes5, and Myc. mdpi.com Studies have also indicated that while some GSIs like MRK003 can irreversibly inhibit the formation of mammospheres (a surrogate measure of CSC activity), the effects of LY-411575 may be transient. mdpi.com

In melanoma, targeting the Notch1 pathway with GSIs has been shown to suppress the expression of the CSC marker CD133. mdpi.com This inhibition led to a decrease in melanoma growth and angiogenesis. mdpi.com The collective findings from these preclinical studies suggest that by inhibiting the Notch pathway, LY-411575 and other GSIs can be effective in targeting the cancer stem cell population, which is often responsible for tumor initiation, metastasis, and resistance to therapy. mdpi.com

Modulation of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular program implicated in tumor metastasis and therapeutic resistance. nih.gov Preclinical research indicates that LY-411575 can modulate EMT through its inhibition of the Notch signaling pathway. medchemexpress.commedchemexpress.cn

In models of proliferative vitreoretinopathy, LY-411575 was found to significantly attenuate EMT by inhibiting Notch signaling. medchemexpress.commedchemexpress.cn This suggests a role for the Notch pathway in driving the transition of retinal pigment epithelial cells to a mesenchymal phenotype.

Furthermore, studies in HER-2-positive luminal breast cancer have explored the link between EMT and resistance to targeted therapies. plos.org While not directly investigating LY-411575, this research highlights that a spontaneous shift from an epithelial to a mesenchymal phenotype can confer resistance to drugs like trastuzumab. plos.org This transition is often accompanied by a decrease in HER-2 expression and an increase in mesenchymal markers. plos.org Given that LY-411575 targets the Notch pathway, which is implicated in EMT, it is plausible that this compound could influence the EMT process in various cancer types, potentially reversing or preventing the acquisition of a mesenchymal and drug-resistant state.

The Snail family of transcription factors are key inducers of EMT and have been shown to downregulate the expression of genes encoding subunits of the AMP-activated protein kinase (AMPK) complex. nih.gov This suppression of AMPK during EMT can create vulnerabilities in cancer cells, particularly under conditions of energy stress. nih.gov While direct studies linking LY-411575 to this specific mechanism are not available, its role in modulating EMT suggests it could indirectly influence these metabolic vulnerabilities.

Synergistic Effects with Other Anti-Cancer Agents in Preclinical Settings

Preclinical studies have highlighted the potential of γ-secretase inhibitors, including LY-411575, to work synergistically with other anti-cancer agents, enhancing their therapeutic efficacy. This is often achieved by targeting cancer stem cells and overcoming resistance mechanisms. mdpi.com

In breast cancer models, the combination of a GSI with the chemotherapeutic agent docetaxel (B913) demonstrated a significant reduction in tumor growth and a decrease in the breast cancer stem cell population. mdpi.com The GSI treatment increased the efficacy of docetaxel, suggesting a cooperative effect in eliminating cancer cells. mdpi.com

Another area of investigation involves the combination of GSIs with agents targeting other signaling pathways. For instance, in breast cancer cells expressing Notch3, the concurrent use of the GSI MK-0752 and tocilizumab, an IL-6 receptor inhibitor, led to a significant reduction in breast CSCs and suppressed tumor growth in xenograft models. mdpi.com This combination was more effective than either agent alone. mdpi.com

Furthermore, LY-411575 has been studied in the context of B-cell maturation antigen (BCMA)-targeting therapies for multiple myeloma. google.com In preclinical experiments, treating human cancer cell lines such as NCI-H929, MM1S, and U266B1 with LY-411575 alongside a BCMA-targeting agent was explored. google.com The rationale is that inhibiting the γ-secretase-mediated cleavage of BCMA could enhance the efficacy of therapies directed against this target. google.com

These findings underscore the potential of LY-411575 and other GSIs to be used in combination therapies to improve outcomes in various cancers. By targeting fundamental cancer processes like stem cell renewal and drug resistance, these inhibitors can sensitize tumors to conventional and targeted treatments.

Stem Cell Biology and Regenerative Medicine Research

Regulation of Osteoblast Differentiation (e.g., hBMSCs)

The differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs) into osteoblasts is a critical process in bone formation and is regulated by various signaling pathways. nih.govmdpi.com Research has identified LY-411575 as a potent inhibitor of this process. nih.gov

Through a small molecule library screen, LY-411575 was found to significantly inhibit the osteoblastic differentiation of hBMSCs. nih.gov This inhibitory effect was demonstrated by a reduction in alkaline phosphatase (ALP) activity, a key early marker of osteoblast differentiation. nih.govresearchgate.net Furthermore, treatment with LY-411575 led to decreased formation of a mineralized matrix, which is a hallmark of mature osteoblasts. nih.govmdpi.com

Gene expression analysis revealed that LY-411575 treatment downregulated the expression of several osteoblast-specific genes. nih.gov These include ALP, Collagen Type I Alpha 1 (COL1A1), Osteonectin (ON), and Runt-related transcription factor 2 (RUNX2). nih.gov RUNX2 is a master regulator of osteoblast differentiation. nih.gov In vivo studies using models of ectopic bone formation confirmed that LY-411575 treatment resulted in a decreased capacity for bone formation. nih.gov

Global gene expression profiling of hBMSCs treated with LY-411575 showed changes in multiple signaling pathways, including focal adhesion, insulin (B600854), TGFβ, IL-6, and, as expected, Notch signaling. nih.gov These findings suggest that the inhibition of osteoblast differentiation by LY-411575 is a result of its broad impact on various signaling networks that converge to regulate this process.

Table 1: Effect of LY-411575 on Osteoblast Differentiation Markers in hBMSCs

Marker Effect of LY-411575 Treatment Reference
Alkaline Phosphatase (ALP) Activity Decreased nih.gov
Mineralized Matrix Formation Decreased nih.gov
ALP Gene Expression Decreased nih.gov
COL1A1 Gene Expression Decreased nih.gov
ON Gene Expression Decreased nih.gov
RUNX2 Gene Expression Decreased nih.gov
In Vivo Ectopic Bone Formation Decreased nih.gov

Influence on Osteoclastogenesis and Bone Resorption Processes

Osteoclastogenesis, the formation of bone-resorbing osteoclasts, and the subsequent process of bone resorption are tightly regulated to maintain skeletal homeostasis. nih.govnih.gov The Notch signaling pathway has been identified as a significant player in osteoclast differentiation and function. nih.gov Preclinical studies have demonstrated that LY-411575, by inhibiting γ-secretase and consequently the Notch pathway, can potently suppress these processes. nih.gov

In vitro studies have shown that LY-411575 inhibits the differentiation of bone marrow cells into mature osteoclasts. nih.gov This inhibition is accompanied by a decrease in the expression of genes specific to osteoclasts. nih.gov The underlying mechanism involves the suppression of the Notch/HES1/MAPK (ERK and p38)/Akt signaling cascade, which ultimately leads to the reduced induction of NFATc1, a master regulator of osteoclastogenesis. nih.gov

Furthermore, LY-411575 has been shown to effectively inhibit bone resorption in vitro. nih.gov The functional consequence of reduced osteoclast formation and activity is a decrease in the breakdown of bone tissue. nih.gov

In vivo experiments using a lipopolysaccharide (LPS)-induced model of calvarial bone destruction have corroborated the in vitro findings. nih.gov Treatment with LY-411575 exhibited a protective effect against bone loss in this model. nih.gov These results suggest that LY-411575 may have therapeutic potential for treating osteolytic bone diseases that are characterized by excessive osteoclast activity and bone resorption. nih.gov

Table 2: Impact of LY-411575 on Osteoclastogenesis and Bone Resorption

Process/Molecule Effect of LY-411575 Treatment Reference
Osteoclast Differentiation Suppressed nih.gov
Osteoclast-Specific Gene Expression Suppressed nih.gov
Bone Resorption (in vitro) Suppressed nih.gov
LPS-Induced Calvarial Bone Destruction (in vivo) Protective Effect nih.gov
Notch/HES1/MAPK/Akt/NFATc1 Signaling Suppressed nih.gov

Research on Neural Stem Cell Fate and Differentiation

The Notch signaling pathway is a well-established regulator of neural stem cell (NSC) fate, influencing decisions between proliferation and differentiation. fishersci.comcaymanchem.com LY-411575, as an inhibitor of this pathway, has been utilized in preclinical research to promote the differentiation of NSCs into neurons. fishersci.comcaymanchem.com

Studies involving mouse embryonic stem (ES) cells have shown that treatment with LY-411575 promotes their neural differentiation. fishersci.comcaymanchem.com By blocking Notch activation, LY-411575 encourages the exit of neural progenitor cells from the cell cycle and their commitment to a neuronal lineage. fishersci.com

In zebrafish models, the inhibition of Notch signaling with LY-411575 has been observed to cause the premature differentiation of Her4-positive neural progenitors into neurons. fishersci.com This further supports the role of Notch inhibition in accelerating neurogenesis.

The application of LY-411575 has also been explored in the context of inner ear stem cells. fishersci.com In vitro, it has been shown to induce the differentiation of these stem cells into hair cells. fishersci.com Moreover, in vivo studies have demonstrated that LY-411575 can promote the transdifferentiation of supporting cells into hair cells, highlighting its potential in regenerative approaches for hearing loss. fishersci.com

These findings collectively indicate that by inhibiting the Notch pathway, LY-411575 can effectively steer the fate of various types of stem and progenitor cells towards a differentiated neuronal or sensory cell phenotype.

Investigations into Auditory Hair Cell Generation

The potential of LY-411575, a γ-secretase inhibitor (GSI), to regenerate auditory hair cells has been a subject of significant preclinical research. Sensorineural hearing loss is largely attributed to the irreversible loss of mechanosensory hair cells in the cochlea in adult mammals. nih.gov Research has focused on inhibiting the Notch signaling pathway, a crucial regulator of cell fate, to induce the transdifferentiation of supporting cells into new hair cells. nih.govnih.gov

Studies using neonatal organ of Corti explants demonstrated that treatment with LY-411575 increased the number of myosin VIIa-positive cells, indicative of new hair cells, by approximately 30 cells per 100 μm compared to controls. nih.gov These newly formed cells also exhibited the characteristic stereociliary bundle structures of functional hair cells. nih.gov The mechanism underlying this regeneration is the transdifferentiation of supporting cells. nih.gov In vivo lineage tracing has confirmed that new hair cells in LY-411575-treated cochleae originate from Sox2-expressing supporting cells. nih.gov

Further investigations in adult mouse models of noise-induced hearing loss have shown that local application of LY-411575 can induce hair cell regeneration and promote partial hearing recovery. nih.govmdpi.com In one such study, the treatment resulted in the regeneration of outer hair cells (OHCs) and an approximate 10 dB improvement in auditory brainstem response (ABR) thresholds. nih.govmdpi.com

The compound has also been evaluated in cochlear organoid cultures, a model system that allows for the expansion of progenitor cells and their subsequent differentiation into hair cells. nih.gov In these experiments, LY-411575 was used to inhibit Notch signaling, a key step in promoting hair cell differentiation. nih.gov Its effectiveness has also been tested in the vestibular system, where it was shown to promote the regeneration of both type I and type II hair cells in the utricle and canal cristae of adult mice after chemical ablation of existing hair cells. biorxiv.org

Table 1: Preclinical Studies of LY-411575 in Auditory Hair Cell Generation
Model SystemKey FindingsMechanism of ActionReference
Neonatal Mouse Organ of Corti ExplantsIncreased number of myosin VIIa-positive cells (hair cells) by 30 cells/100 μm; new cells showed stereociliary bundles.Inhibition of Notch signaling, inducing hair cell differentiation. nih.gov
Adult Mouse Model (Noise-Induced Hearing Loss)Induced outer hair cell regeneration and led to a ~10 dB recovery in ABR thresholds.Transdifferentiation of Sox2-expressing supporting cells into hair cells. nih.govmdpi.com
Cochlear Organoid CulturesEffective in inducing hair cell gene expression and increasing hair cell numbers.Inhibition of Notch signaling during the differentiation phase. nih.gov
Adult Mouse Vestibular Organs (Chemically Ablated)Promoted regeneration of both type I (Myo7a+Tnc+) and type II (Myo7a+Sox2+) hair cells.Conversion of supporting cells to hair cells via Notch inhibition. biorxiv.org

Research in Other Pathological Contexts

LY-411575 has been investigated for its antiviral properties, specifically against the Hepatitis C Virus (HCV). nih.gov The HCV core protein is crucial for the assembly of infectious viral particles and plays a role in the virus's pathogenicity. nih.gov This protein undergoes a maturation process that involves cleavage by a host enzyme called signal peptide peptidase (SPP), which belongs to the presenilin-like aspartic protease family. nih.gov

In a screening study of 13 presenilin inhibitors, LY-411575 was identified as the most potent inhibitor of the SPP-dependent cleavage of the HCV core protein. nih.gov By inhibiting this crucial maturation step, LY-411575 significantly impaired the production of both intracellular core protein and infectious viral particles released from infected cells. nih.gov This inhibitory effect was observed to be dose-dependent. nih.gov

Importantly, the compound's mechanism of action appears to be targeted at the post-replication stage of the viral lifecycle. Research showed that LY-411575 had no discernible effect on the levels of intracellular HCV RNA in subgenomic replicon cells, indicating it does not inhibit viral replication directly. nih.gov Instead, its efficacy lies in suppressing the maturation of the core protein and subsequent virion assembly. nih.gov Further experiments revealed that LY-411575 could synergistically enhance the antiviral activity of daclatasvir, a direct-acting antiviral that inhibits HCV replication, leading to a greater reduction in viral production. nih.gov

Table 2: Effects of LY-411575 on Hepatitis C Virus (HCV)
ParameterObservationQuantitative DataReference
Mechanism of ActionInhibition of signal peptide peptidase (SPP), preventing cleavage and maturation of the HCV core protein.Identified as the most potent SPP inhibitor among 13 presenilin inhibitors tested. nih.gov
Effect on Viral ParticlesSignificantly impaired the production of intracellular core protein and supernatant infectious viral particles.Half-maximum inhibitory concentration (IC50) = 0.27 μM. nih.gov
Effect on Viral RNA ReplicationNo effect observed on intracellular HCV RNA levels in subgenomic replicon cells.N/A nih.gov
Synergistic EffectsPromoted daclatasvir-dependent inhibition of viral production.N/A nih.gov

Structure Activity Relationship Sar Studies and Analog Development of Ly 411575 Isomer 2

Stereochemical Considerations and Atropisomerism

The core of LY-411575 is a dibenzo[b,d]azepin-6-one nucleus, a structure that introduces significant stereochemical complexity. nih.govresearchgate.net This complexity is primarily due to atropisomerism, a form of axial chirality that arises from restricted rotation around single bonds. ntu.edu.sgnih.gov In the case of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones like LY-411575, this restricted rotation occurs around two key sp²-sp² hybridized carbon-nitrogen and carbon-carbon bonds: the Ar–NC(=O) axis and the Ar–Ar axis. nih.gov

The steric hindrance created by substituents on the aromatic rings is substantial enough to prevent free rotation at room temperature. mdpi.com This results in the existence of stable, separable enantiomers known as atropisomers. nih.govmdpi.com Research has shown that these dibenzoazepinone nuclei form a stable pair of enantiomers with a specific relative configuration, designated as (a¹R, a²R) and (a¹S, a²S), due to the concerted rotation of the two chiral axes. nih.gov

The biological activity of these inhibitors is highly dependent on this specific stereochemistry. An improved chemical synthesis for LY-411575 successfully isolated the pure, biologically active diastereomer from a mixture of four, confirming its absolute configuration as (S,S,S) without the need for chiral chromatography. nih.gov This highlights that the precise spatial arrangement of the atoms is critical for the molecule's interaction with its target, gamma-secretase.

Identification of Key Pharmacophores for Gamma-Secretase Inhibition

SAR studies have identified several key pharmacophoric elements within the LY-411575 structure that are essential for its potent inhibition of gamma-secretase. The central dibenzazepinone core is a foundational scaffold for this class of inhibitors. nih.govresearchgate.net

The development of LY-411575 from earlier compounds like DAPT involved modifications to the C-terminal end, incorporating benzodiazepine-like moieties that enhanced potency. nih.gov This underscores the importance of the entire molecular structure, from the central scaffold to the terminal functional groups, in achieving high-affinity binding and inhibition.

Design and Synthesis of Analogs with Modified Selectivity Profiles

A primary challenge in the development of gamma-secretase inhibitors (GSIs) has been achieving selectivity for the amyloid precursor protein (APP) over other substrates, most notably the Notch receptor. nih.govmdpi.com Inhibition of Notch processing is linked to significant mechanism-based toxicities. nih.govopenaccessjournals.comapexbt.com

LY-411575 is a potent inhibitor of both APP and Notch processing, exhibiting poor selectivity. alzforum.org This lack of selectivity has driven the development of a second generation of GSIs designed to preferentially inhibit APP cleavage while sparing Notch. alzforum.org The selectivity of these inhibitors is often expressed as a ratio of their half-maximal effective concentrations (EC₅₀) for inhibiting Notch versus APP. A higher ratio indicates greater selectivity for APP. LY-411575 has a Notch/APP EC₅₀ ratio of approximately 0.9, signifying nearly equal potency against both substrates. alzforum.org In contrast, newer compounds like Begacestat (GSI-953) were developed with significantly improved selectivity profiles. alzforum.orgmdpi.com

CompoundClassNotch/APP EC₅₀ RatioReference
LY-411575Dibenzazepinone0.9 alzforum.org
LY-450139 (Semagacestat)Dibenzazepinone2.4 alzforum.org
GSI-953 (Begacestat)Thiophene Sulfonamide16.8 alzforum.org
BMS-708163-193 (IC₅₀ ratio) scienceopen.com
CompoundDescriptionPotency (IC₅₀)Reference
LY-411575Parent Compound0.078 nM (membrane assay) apexbt.com
LY-411575Parent Compound0.082 nM (cell-based assay) apexbt.com
(R/S),(S)-13Metabolically stabilized analog1.7 nM nih.govresearchgate.net
Carbamate analogue 14Analog with improved propertiesEquipotent to (R/S),(S)-13 nih.govresearchgate.net

Development of Notch-Sparing Gamma-Secretase Inhibitors

Computational Chemistry and Molecular Modeling Approaches

Computational methods have been instrumental in elucidating how LY-411575 and related compounds interact with the gamma-secretase complex at a molecular level.

Molecular docking and multiscale molecular dynamics simulations have provided significant insights into the binding of LY-411575 to gamma-secretase. dntb.gov.uanih.gov These studies show that the drug binds to flexible regions within the presenilin (PSEN) subunit, which forms the catalytic core of the enzyme complex. nih.gov

Simulations reveal that LY-411575 can actively penetrate a 29 Å long active site tunnel within presenilin. biorxiv.orgnih.gov The binding is stabilized by specific interactions, notably the π-π stacking of the drug's aromatic rings with Phenylalanine and Tyrosine residues lining the tunnel. biorxiv.org Interestingly, these computational models also suggest that multiple molecules of the inhibitor can bind simultaneously to different parts of the presenilin structure. biorxiv.orgnih.gov This concurrent binding at different sites is thought to modulate the enzyme's activity and may explain the unusual biphasic activation-inhibition dose-response curves observed for LY-411575 and other similar inhibitors in cellular assays. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of LY-411575 and its analogs, QSAR analysis helps to elucidate the specific structural features that govern their potency as γ-secretase inhibitors. While comprehensive multi-compound QSAR models for a broad range of γ-secretase inhibitors have been developed, a focused analysis on the isomers of LY-411575 provides critical insights into the stereochemical requirements for potent γ-secretase inhibition.

Detailed Research Findings

The profound difference in biological activity between the diastereomers of LY-411575 underscores the stringent stereochemical demands of the γ-secretase active site. LY-411575, with an (S,S) configuration, is a highly potent inhibitor of γ-secretase. In contrast, its diastereomer, often referred to as LY-D, exhibits significantly diminished activity, being reported as 180 to 2000-fold less potent depending on the specific assay. capes.gov.br This stark contrast in potency is not attributed to differences in pharmacokinetic properties, suggesting that the variation in activity is a direct consequence of the stereochemical arrangement of the molecules and their interaction with the target enzyme. capes.gov.br

The synthesis and characterization of all four possible diastereomers of LY-411575 have been instrumental in confirming the critical nature of the (S,S) configuration for optimal activity. nih.gov The absolute configuration of the most active isomer was confirmed to be that of LY-411575 through these synthetic efforts and subsequent biological evaluation. nih.gov

The inhibitory concentration (IC50) values for LY-411575 highlight its exceptional potency. In membrane-based assays, it demonstrates an IC50 of 0.078 nM, and in cell-based assays, the IC50 is 0.082 nM. dcchemicals.commedchemexpress.comselleckchem.combiorbyt.com It also potently inhibits Notch cleavage with an IC50 of 0.39 nM. dcchemicals.commedchemexpress.com The significantly higher IC50 values for its diastereomers indicate a less favorable binding interaction with γ-secretase, emphasizing the precise three-dimensional structure required for effective inhibition.

A formal QSAR model for the LY-411575 isomers would quantify the relationship between specific stereochemical descriptors and the observed inhibitory activity. Although a detailed multi-point QSAR study focused solely on these isomers is not extensively reported in the public domain, the available data allows for a potent qualitative and semi-quantitative structure-activity relationship to be established. The key determinant of activity is the specific spatial orientation of the substituents on the chiral centers of the molecule, which dictates the binding affinity to the γ-secretase complex.

Interactive Data Table: Comparative Activity of LY-411575 and its Diastereomer

CompoundConfigurationγ-Secretase Inhibition (IC50)Potency Fold Difference (approx.)
LY-411575 (S,S)0.078 nM (membrane) dcchemicals.commedchemexpress.comselleckchem.combiorbyt.com1
0.082 nM (cell-based) dcchemicals.commedchemexpress.comselleckchem.combiorbyt.com
LY-D (diastereomer) -~14 nM - 156 nM180 - 2000x less potent capes.gov.br

Methodological Frameworks for Ly 411575 Isomer 2 Research

In Vitro Assay Development and Characterization

The in vitro evaluation of LY-411575 isomer 2, a potent γ-secretase inhibitor, relies on a variety of sophisticated assay systems designed to meticulously characterize its biological activity. targetmol.commedchemexpress.com These assays are fundamental in determining the compound's potency, selectivity, and mechanism of action at the cellular and molecular levels.

Cell-Based Assays for Gamma-Secretase and Notch Activity

Cell-based assays are crucial for understanding how this compound functions within a biological context. sciencellonline.com Researchers commonly utilize engineered cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells, that are genetically modified to overexpress key proteins involved in γ-secretase activity. selleckchem.com A primary focus of these assays is the processing of the Amyloid Precursor Protein (APP), a key event in the pathology of Alzheimer's disease. nih.gov

In these cellular models, the inhibitory effect of LY-411575 on γ-secretase is quantified by measuring the production of amyloid-beta (Aβ) peptides, specifically Aβ40 and Aβ42. selleckchem.comapexbt.com For instance, studies have shown that LY-411575 can reduce the levels of human wild-type PS1-induced Aβ40 and Aβ42 in CHO cells that overexpress human APP751. selleckchem.com The potency of the compound is often expressed as an EC50 value, which represents the concentration required to achieve 50% of the maximal inhibitory effect. In one study, LY-411575 demonstrated an EC50 of 0.114 µM for the reduction of Aβ40 and 0.135 µM for Aβ42 in this CHO cell model. selleckchem.com Similarly, in HEK293 cells, an EC50 of 0.119 µM was observed for the inhibition of Aβ40 production. selleckchem.com

Another critical function of γ-secretase is the cleavage of the Notch receptor, a process vital for cell-to-cell communication and development. nih.govcellgs.com Therefore, cell-based assays are also designed to assess the impact of LY-411575 on Notch signaling. medchemexpress.comselleckchem.com HEK293 cells expressing a truncated form of the Notch receptor (NΔE) are frequently used for this purpose. targetmol.comselleckchem.com Inhibition of Notch cleavage by LY-411575 is a key parameter measured in these assays, with reported IC50 values (the concentration causing 50% inhibition) in the nanomolar range. targetmol.commedchemexpress.comselleckchem.com

Cell LineAssay TypeTargetKey Findings
CHO cells overexpressing human APP751Function assayReduction of Aβ40EC50 = 0.114 µM selleckchem.com
CHO cells overexpressing human APP751Function assayReduction of Aβ42EC50 = 0.135 µM selleckchem.com
HEK293 cellsFunction assayInhibition of Aβ40 productionEC50 = 0.119 µM selleckchem.com
HEK293 cells expressing NΔEFunction assayInhibition of Notch S3 cleavageIC50 = 0.39 nM targetmol.commedchemexpress.comselleckchem.com

Membrane-Based Biochemical Assays

To investigate the direct interaction between LY-411575 and the γ-secretase enzyme complex, researchers employ membrane-based biochemical assays. targetmol.comselleckchem.com These cell-free systems utilize membranes prepared from cells, such as HEK293 cells expressing APP, which are rich in the γ-secretase enzyme. targetmol.comselleckchem.comapexbt.com This approach allows for the precise measurement of the inhibitor's potency without the complexities of cellular uptake, metabolism, or efflux. selleckchem.com

In these assays, the activity of γ-secretase is measured directly by quantifying the cleavage of its substrates. targetmol.com The potency of LY-411575 in this system is typically reported as an IC50 value. For LY-411575, a potent inhibition of γ-secretase has been observed, with a reported IC50 of 0.078 nM in a membrane-based assay. targetmol.commedchemexpress.comselleckchem.com This high potency underscores the compound's strong and direct interaction with the γ-secretase complex.

Assay TypeSource of γ-SecretasePotency (IC50)
Membrane-based biochemical assayMembranes from HEK293 cells expressing APP0.078 nM targetmol.commedchemexpress.comselleckchem.com

Measurement of Downstream Signaling Pathway Markers (e.g., NICD, HES1, ERK, p38, Akt)

The inhibition of γ-secretase by LY-411575 triggers a cascade of changes in downstream signaling pathways. Measuring the levels of key markers in these pathways provides a more comprehensive understanding of the compound's cellular effects. A critical downstream target of Notch signaling is the Notch Intracellular Domain (NICD). apexbt.comselleck.co.jp Following Notch receptor cleavage by γ-secretase, NICD translocates to the nucleus and activates the transcription of target genes, including HES1. nih.gov In research settings, the inhibition of NICD production is quantified using techniques like Western blotting with cleavage site-specific antibodies. apexbt.comselleck.co.jp

Beyond the Notch pathway, the impact of LY-411575 can be assessed by examining other signaling molecules. The PI3K/AKT and MAPK/ERK pathways are known to be influenced by Notch signaling. nih.govresearchgate.net For example, NOTCH1 can activate the PI3K/AKT pathway. researchgate.netfrontiersin.org Therefore, researchers may measure the phosphorylation status or total levels of proteins like ERK, p38, and Akt to determine the broader cellular response to γ-secretase inhibition.

Apoptosis and Cell Viability Assays in Research Models

A significant consequence of inhibiting Notch signaling with compounds like LY-411575 can be the induction of apoptosis, or programmed cell death. medchemexpress.comselleckchem.com Various assays are employed to detect and quantify apoptosis in cell cultures. sciencellonline.com DNA/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to analyze the cell cycle and identify apoptotic cells. targetmol.com Another common technique is the Annexin V staining assay, which identifies an early marker of apoptosis. targetmol.comselleck.co.jp

Preclinical In Vivo Model Systems

To evaluate the physiological effects of this compound in a living organism, researchers turn to preclinical in vivo models. These animal models are indispensable for studying the compound's efficacy and potential side effects in a complex biological system.

Rodent Models for Neurodegeneration Research (e.g., Transgenic Mice)

Transgenic mouse models that recapitulate aspects of human neurodegenerative diseases, particularly Alzheimer's disease, are pivotal in the preclinical assessment of γ-secretase inhibitors like LY-411575. nih.govcsic.es The TgCRND8 mouse model, which expresses a mutant form of human APP, is one such model used in these studies. selleckchem.comnih.govapexbt.com

Xenograft Models for Oncology Research

Patient-derived tumor xenografts (PDTX) are instrumental in oncology drug development, providing a model that can predict the clinical activity of novel compounds. These models maintain key biological characteristics of the original human tumor, including gene-expression patterns, mutational status, and drug responsiveness. In the context of γ-secretase inhibitors like LY-411575, xenograft models are crucial for evaluating anti-tumor effects. For example, studies have shown that treatment with LY-411575 can arrest the growth of KrasG12V-driven non-small cell lung cancers (NSCLCs) in such models. sci-hub.se The natural phytoestrogen genistein (B1671435) has also been studied in A431 and Colo205 tumor-bearing mouse xenograft models, demonstrating a reduction in tumor growth. nih.gov These types of studies, which often use PET imaging to monitor therapy, illustrate the utility of xenograft models in assessing the in vivo efficacy of compounds that, like LY-411575, target fundamental cellular pathways. nih.gov

Xenograft Model TypeApplication in Cancer ResearchRelevance to this compound
Patient-Derived Tumor Xenograft (PDTX) Implantation of a patient's tumor into an immune-compromised mouse. Maintains original tumor architecture and heterogeneity. Ideal for testing the efficacy of γ-secretase inhibitors against specific cancer subtypes and developing predictive biomarkers.
Cell Line-Based Xenograft Implantation of cultured cancer cells into a host animal. Often results in homogenous tumors.Useful for initial in vivo screening of compounds like LY-411575 to assess general anti-tumor activity and impact on pathways like Notch.
Orthotopic Xenograft Implantation of tumor tissue into the corresponding organ in the host animal (e.g., pancreatic tumor into the mouse pancreas). Provides a more accurate microenvironment, allowing for the study of metastasis and the interaction between tumor and stromal cells following treatment.

Models for Bone Metabolism Studies

The study of LY-411575 extends to its influence on bone metabolism, particularly in the context of diseases characterized by excessive bone resorption. Research has demonstrated that LY-411575 can potently suppress the differentiation of osteoclasts, the cells responsible for bone breakdown. nih.gov In vitro models using bone marrow cells have shown that the compound inhibits osteoclast-specific gene expression and the physical process of bone resorption. nih.gov

Furthermore, in vivo models have corroborated these findings. A key model used in this research is the lipopolysaccharide (LPS)-induced calvarial osteolysis model in mice. nih.gov In this model, LPS is used to induce an inflammatory response that leads to significant bone destruction. Treatment with LY-411575 was shown to provide a protective effect, mitigating the bone loss caused by the LPS challenge. nih.gov These results highlight that LY-411575 may have therapeutic potential for osteoclast-mediated osteolytic bone diseases by suppressing the Notch signaling pathway, which is crucial for osteoclast development. nih.gov Additionally, studies on human bone marrow skeletal stem cells (hBMSCs) identified LY-411575 as a potent inhibitor of osteoblastic differentiation and in vivo ectopic bone formation, suggesting a dual role in regulating both osteoclast and osteoblast activity. pnas.orgresearchgate.net

Advanced Analytical Techniques

Proteomics Approaches for Target Identification

Chemo-proteomics serves as a powerful tool for identifying the protein targets of small molecule inhibitors. medchemexpress.com This approach often utilizes a chemical probe, which is a modified version of the compound of interest, to capture and identify its binding partners from complex cellular lysates. medchemexpress.com

In the case of compounds related to LY-411575, proteomics has been used to validate their molecular targets. For instance, to confirm that a class of inhibitors targeted the P. falciparum signal peptide peptidase (PfSPP), a chemical probe based on the peptidomimetic inhibitor (Z-LL)2 was synthesized. medchemexpress.com This probe included a biotin (B1667282) tag for affinity purification. When used in parasite lysates, the probe successfully pulled down PfSPP. Crucially, pre-treatment of the lysate with free LY-411575 demonstrated a competitive reduction in the amount of PfSPP pulled down by the probe. medchemexpress.com This competitive displacement confirmed that LY-411575 engages with and targets the PfSPP protein, validating it as a target of the inhibitor in this organism. medchemexpress.com

Gene Expression Profiling (e.g., Microarray, RNA-Seq)

Gene expression profiling techniques like microarrays and RNA-sequencing (RNA-Seq) are essential for understanding the genome-wide effects of a compound. pnas.org Microarrays utilize probes for known genes to measure their expression levels, while RNA-Seq provides a more comprehensive view by sequencing all RNA transcripts, allowing for the discovery of novel genes and splice variants. scbt.com

Global gene expression profiling has been specifically applied to understand the molecular mechanisms of LY-411575. In one study using human bone marrow skeletal stem cells (hBMSCs), an Agilent microarray platform was used to analyze cells treated with LY-411575. pnas.orgresearchgate.net The analysis revealed significant changes in multiple signaling pathways beyond just the expected Notch pathway, including focal adhesion, insulin (B600854), TGFβ, and IL-6 signaling. pnas.orgresearchgate.net This suggests that the effects of LY-411575 may involve extensive crosstalk between different cellular signaling networks. pnas.org Similarly, RNA-Seq has been used to compare the transcriptional changes induced by LY-411575 with those from other biological manipulations, confirming that the compound deregulates a vast majority of genes associated with the Notch signaling pathway.

TechniquePrincipleApplication to LY-411575 ResearchKey Findings
Microarray Hybridization of labeled cDNA to a chip containing thousands of known DNA probes. nih.govTo profile global gene expression changes in hBMSCs following treatment with LY-411575. pnas.orgRevealed changes in multiple pathways including Notch, TGFβ, IL-6, and insulin signaling. pnas.orgresearchgate.net
RNA-Seq High-throughput sequencing of the entire transcriptome (all RNA molecules) in a sample. scbt.comTo assess transcriptional changes in cells exposed to LY-411575.Confirmed deregulation of the vast majority of genes affected by Notch signaling.

High-Throughput Screening Methodologies

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with a desired biological activity. LY-411575 and its isomers are often included in curated compound libraries used for such screens. These libraries, such as Bioactive Compound Libraries, are designed to target specific pathways or disease areas.

LY-411575 is featured in numerous focused screening libraries, including those for:

Neuronal Signaling

Stem Cell Signaling

Wnt/Hedgehog/Notch Pathways

Apoptosis

Anti-Cancer (e.g., Pancreatic, Liver, Colorectal)

The inclusion of this compound in these libraries enables researchers to screen for novel activities or to use it as a reference compound when searching for other γ-secretase or Notch signaling inhibitors. For example, a small molecule library screen was precisely how LY-411575 was first identified as a potent inhibitor of osteoblast differentiation in human bone marrow stem cells. pnas.org

Advanced Chromatography for Isomer Analysis (e.g., Chiral HPLC)

The synthesis of LY-411575 results in a mixture of four diastereomers, making their separation and purification a significant chemical challenge. Simple flash silica (B1680970) gel chromatography can isolate the desired isomer from the mixture, but achieving enantiomerically pure forms of all four isomers requires more advanced techniques.

Initially, researchers hoped to avoid complex separations by carrying a racemic mixture through the synthesis and separating the final diastereomers by standard chromatography, but this was unsuccessful. This necessitated the use of advanced chromatographic methods. Chiral High-Performance Liquid Chromatography (HPLC) was attempted but met with limited success for larger batches. A more successful strategy involved reacting a racemic intermediate with a chiral acid (R-mandelic acid) to form diastereomeric amides. These amides could be readily separated by standard silica gel chromatography. Following separation, the chiral auxiliary was chemically removed to yield the pure enantiomers of the intermediate, which were then used to synthesize all four pure diastereomers of LY-411575 without resorting to chiral HPLC in the final steps. This multi-step approach highlights the critical role of advanced chromatographic principles in isolating specific, biologically active isomers like this compound.

Future Directions and Research Opportunities for Ly 411575 Isomer 2

Elucidating Novel Biological Targets Beyond Gamma-Secretase

While LY-411575 is renowned as a potent inhibitor of gamma-secretase, influencing the processing of substrates like Amyloid Precursor Protein (APP) and Notch, the full spectrum of its biological interactions remains an area of active investigation. nih.govnih.gov Future research will likely focus on identifying and validating novel biological targets of LY-411575 isomer 2. This exploration is critical for a comprehensive understanding of its pharmacological profile.

A chemical biology approach, utilizing small molecule inhibitors like LY-411575, can help dissect the intricate signaling pathways involved in cellular processes. nih.gov For instance, studies have already shown that LY-411575 can influence various cellular signaling networks beyond the canonical Notch pathway, including those involved in osteoblast differentiation. nih.gov Global gene expression profiling of cells treated with LY-411575 has revealed alterations in multiple signaling pathways, such as focal adhesion, insulin (B600854), TGFβ, and IL6 signaling. nih.gov These findings suggest that LY-411575 may have a broader mechanism of action than previously understood, potentially through indirect effects secondary to Notch inhibition or through direct interaction with other cellular components.

Investigating Specificity and Off-Target Effects in Research Contexts

A crucial aspect of future research is to meticulously characterize the specificity of this compound and delineate its off-target effects. While highly potent against gamma-secretase, the potential for interaction with other cellular proteases or signaling molecules cannot be discounted. medchemexpress.com Such off-target effects, if present, could have significant implications for the interpretation of experimental results.

Studies have shown that while LY-411575 is a powerful tool for inhibiting Notch activation and APP processing, this broad-spectrum inhibition can lead to undesirable biological consequences in preclinical models, such as alterations in lymphopoiesis and intestinal cell differentiation. nih.govnih.gov These effects are attributed to the inhibition of Notch signaling, a critical pathway for various developmental and homeostatic processes. nih.govnih.govopenaccessjournals.com

Further research is needed to determine if these effects are solely due to on-target gamma-secretase inhibition or if other mechanisms are at play. Advanced proteomic and transcriptomic analyses of cells and tissues treated with this compound will be instrumental in mapping its complete interaction profile. Understanding these off-target effects is paramount for its use as a precise research tool.

Table 1: Investigated Effects of LY-411575 in Preclinical Research

Research AreaKey FindingsReferences
Alzheimer's Disease Models Reduces Aβ production in the brain and plasma. nih.govresearchgate.netnih.gov
Does not affect existing amyloid plaques or neuritic abnormalities. nih.gov
Cancer Research Induces apoptosis in Kaposi's sarcoma cells.
Potentiates the activity of other anti-cancer agents in triple-negative breast cancer cells. acs.org
Stem Cell Differentiation Inhibits osteoblast differentiation and in vivo ectopic bone formation. nih.gov
Promotes neural differentiation of mouse embryonic stem cells.
Immunology Alters lymphocyte development and maturation. nih.govnih.gov
Gastrointestinal System Increases goblet cell number and alters intestinal morphology. nih.govnih.gov

Advanced Preclinical Characterization of Analogs

The development and characterization of analogs of LY-411575 represent a promising frontier. The goal is to synthesize compounds with improved selectivity, potentially targeting specific gamma-secretase complexes or exhibiting a more favorable off-target profile. For example, research into APP-selective gamma-secretase inhibitors aims to reduce Aβ production with minimal impact on Notch signaling, thereby mitigating potential side effects. researchgate.net

One approach involves creating structural analogs and assessing their activity and selectivity. For instance, a diastereoisomer of LY-411575, known as LY-D, was found to be a very weak gamma-secretase inhibitor, highlighting the stereospecificity of the interaction. nih.gov The synthesis and evaluation of other isomers and derivatives could lead to the discovery of molecules with unique pharmacological properties. medchemexpress.com Advanced computational modeling and structural biology techniques can guide the rational design of these new analogs, predicting their binding affinities and potential off-target interactions.

Potential for Combination Therapies in Preclinical Disease Models

The utility of this compound in preclinical combination therapies is a burgeoning area of research. By targeting gamma-secretase, this compound can potentially synergize with other therapeutic agents to achieve enhanced efficacy in various disease models.

In the context of cancer, for example, inhibiting the Notch signaling pathway with LY-411575 can render cancer cells more susceptible to other treatments. Preclinical studies in triple-negative breast cancer have shown that LY-411575 can potentiate the effects of histone deacetylase inhibitors by preventing the induction of epithelial-to-mesenchymal transition and cancer stemness. acs.org Similarly, in non-small cell lung cancer models, gamma-secretase inhibitors have been investigated in combination with chemotherapy and other targeted agents. frontiersin.org

In Alzheimer's disease research, while gamma-secretase inhibitors alone may not be sufficient to reverse existing pathology, their combination with other therapeutic strategies, such as immunotherapy or agents that promote amyloid clearance, could offer a more comprehensive approach. nih.gov

Table 2: Examples of Preclinical Combination Studies with Gamma-Secretase Inhibitors

Disease ModelCombination AgentObserved EffectReference
Triple-Negative Breast CancerSuberoylanilide Hydroxamic Acid (SAHA)Synergistic inhibition of cell survival and motility. acs.org
Non-Small Cell Lung CancerCisplatinImproved response by promoting autophagy and reducing cancer stem cells. frontiersin.org
Multiple MyelomaAnti-BCMA antibodyEnhanced efficacy of the antibody. google.com
OsteoporosisSegetalin BStronger anti-bone loss effects. patsnap.com

Bridging Preclinical Findings to Mechanistic Understanding of Disease Progression

Preclinical studies utilizing this compound are invaluable for elucidating the fundamental mechanisms of disease progression. By selectively inhibiting gamma-secretase, researchers can probe the downstream consequences of blocking this critical enzymatic activity in various pathological contexts.

In Alzheimer's disease, for instance, the use of LY-411575 in animal models has been instrumental in confirming the role of gamma-secretase in Aβ production. researchgate.netnih.govfrontiersin.org However, these studies have also revealed the complexity of the disease, showing that simply reducing Aβ production may not be sufficient to reverse established neuropathology. nih.gov This highlights the need for interventions at earlier stages of the disease.

Furthermore, investigating the impact of LY-411575 on other gamma-secretase substrates beyond APP and Notch can provide novel insights into their roles in health and disease. As gamma-secretase is known to cleave a multitude of type I transmembrane proteins, its inhibition can have widespread effects on various cellular processes. openaccessjournals.com A deeper understanding of these effects will be crucial for developing more targeted and effective therapeutic strategies in the future.

Q & A

Q. What is the primary mechanism of action of LY-411575 isomer 2 in γ-secretase inhibition, and how is this assessed experimentally?

this compound acts as a potent γ-secretase inhibitor, with IC₅₀ values of 0.078 nM (membrane-based) and 0.082 nM (cell-based). It suppresses Notch S3 cleavage (IC₅₀ = 0.39 nM) and amyloid precursor protein (APP) processing, reducing Aβ40/42 production. In vitro validation involves treating cell lines (e.g., HEK293 overexpressing APP) and quantifying cleavage products via Western blot or ELISA. Notch inhibition is confirmed by monitoring downstream targets like Hes1 .

Q. What are standard in vivo dosing protocols for this compound in preclinical models?

Oral administration at 1–10 mg/kg is typical, achieving dose-dependent reductions in brain Aβ40/42 (ED₅₀ ≈ 0.6 mg/kg in young CRND8 mice). Subcutaneous routes show similar efficacy. Critical parameters include monitoring thymus atrophy (>3 mg/kg) and intestinal goblet cell hyperplasia, which are reversible after a 2-week washout. Plasma and cerebrospinal fluid (CSF) Aβ levels should be measured at 4–24 hours post-dose to assess pharmacodynamics .

Q. What key biomarkers should researchers monitor when evaluating this compound efficacy and toxicity?

Primary biomarkers include Aβ40/42 levels (plasma, CSF, and brain homogenates) and Notch pathway targets (e.g., NICD, Hes1). Toxicity endpoints include thymus weight, intestinal histopathology (goblet cell counts), and coat color changes in murine models. Longitudinal studies should track reversibility of side effects post-treatment .

Q. How should researchers optimize in vitro concentrations of this compound for cell-based assays?

Use pilot dose-response curves (0.1–10 nM) in target cell lines (e.g., MM1S myeloma cells for BCMA studies). For γ-secretase inhibition, 2 nM is effective in blocking substrate cleavage without inducing apoptosis. Validate with controls (e.g., γ-secretase modulators) and confirm target engagement via Western blot .

Advanced Research Questions

Q. How can researchers resolve contradictions between studies showing this compound reduces plaque size versus those reporting no effect on existing plaques?

Discrepancies arise from model selection (e.g., aged APP:PS1 mice with pre-existing plaques vs. young CRND8 mice in preventive regimens). To address this, design studies with both therapeutic (post-plaque) and preventive (pre-plaque) arms, using longitudinal imaging (e.g., two-photon microscopy) and histopathology to quantify plaque dynamics and neuritic changes .

Q. What strategies mitigate thymus atrophy and intestinal toxicity during prolonged this compound administration?

Dose titration (e.g., 1 mg/kg reduces Aβ by 69% without intestinal effects) and intermittent dosing (e.g., 3 days on/4 days off) minimize toxicity. Post-treatment washout periods (≥2 weeks) restore thymus and intestinal morphology. Alternative γ-secretase modulators with narrower substrate specificity may also reduce off-target effects .

Q. How can findings from zebrafish neurodevelopmental studies (e.g., neuronal patterning) be reconciled with mammalian data?

Zebrafish models (e.g., dual-fluorescence embryos) reveal dose-dependent suppression of inhibitory interneurons at ≥0.5 µM, while mammalian models focus on Aβ/Notch pathways. Cross-validation requires parallel assays (e.g., Notch reporter cell lines) and comparative transcriptomics to identify conserved pathways. Consider species-specific γ-secretase complex variations .

Q. What experimental frameworks assess off-target effects of this compound beyond γ-secretase inhibition?

Profiling against related aspartyl proteases (e.g., BACE1) and screening for unintended kinase inhibition (e.g., CDC7) can identify off-target activity. Use RNA-seq to detect pathway dysregulation (e.g., Wnt or MAPK) and validate with rescue experiments (e.g., NICD overexpression) .

Q. How does this compound enhance BCMA-targeted therapies in multiple myeloma, and what are critical co-treatment considerations?

At 2 nM, LY-411575 blocks BCMA shedding, increasing membrane-bound BCMA density and enhancing bispecific antibody efficacy. Co-administer with T-cell activators (e.g., anti-CD3) and monitor sBCMA levels via ELISA. Ensure γ-secretase inhibition does not impair T-cell activation (e.g., CD25/CD69 flow cytometry) .

Q. What pharmacodynamic/pharmacokinetic (PD/PK) balancing strategies are recommended for this compound in neurodegenerative studies?

Prioritize brain penetration by measuring CSF-to-plasma ratios. Use microdialysis in freely moving mice to track real-time Aβ fluctuations. For PK optimization, consider prodrug formulations or nanoparticle delivery to enhance bioavailability and reduce dosing frequency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.